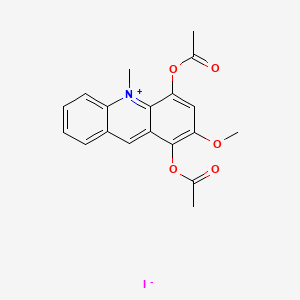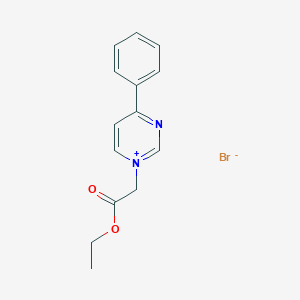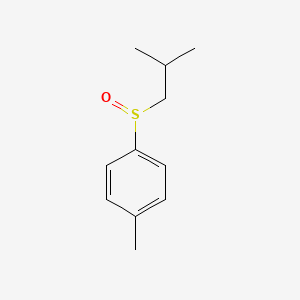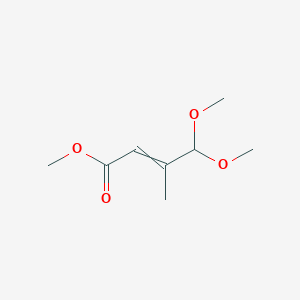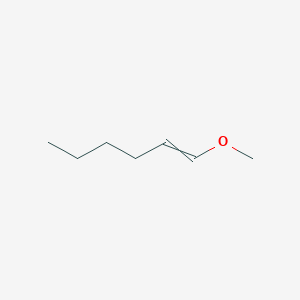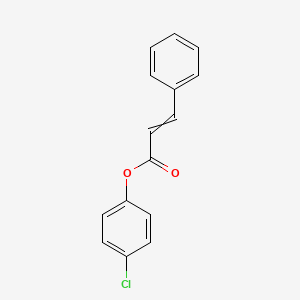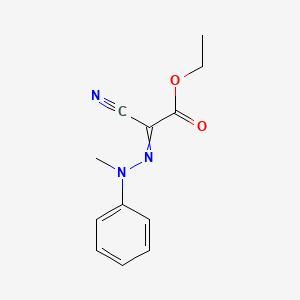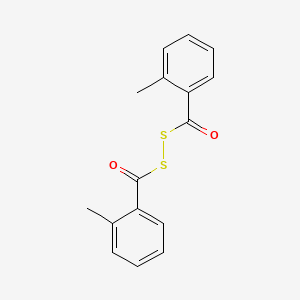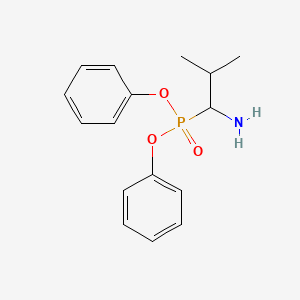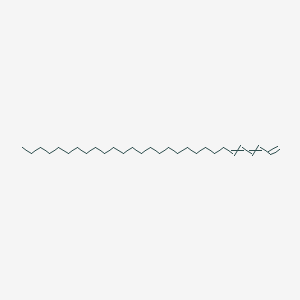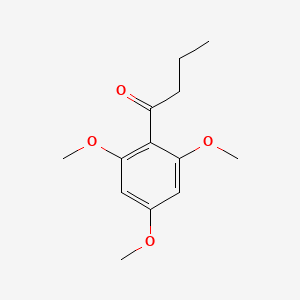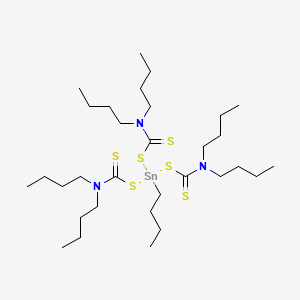
n-Butyltin tris(dibutyldithiocarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Butyltin tris(dibutyldithiocarbamate) is an organotin compound that belongs to the class of dithiocarbamates. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various industrial and scientific applications. The compound is characterized by the presence of butyl groups attached to the tin atom and dibutyldithiocarbamate ligands, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyltin tris(dibutyldithiocarbamate) typically involves the reaction of n-butyltin chloride with sodium dibutyldithiocarbamate. The reaction is carried out in an organic solvent such as toluene or chloroform under reflux conditions. The general reaction can be represented as follows:
n-Butyltin chloride+3Sodium dibutyldithiocarbamate→n-Butyltin tris(dibutyldithiocarbamate)+3Sodium chloride
Industrial Production Methods
Industrial production of n-Butyltin tris(dibutyldithiocarbamate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
n-Butyltin tris(dibutyldithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Lower oxidation state tin compounds.
Substitution: Alkyl or aryl substituted derivatives.
科学的研究の応用
n-Butyltin tris(dibutyldithiocarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as an additive in lubricants and coatings.
作用機序
The mechanism of action of n-Butyltin tris(dibutyldithiocarbamate) involves its interaction with metal ions and enzymes. The dithiocarbamate ligands form strong complexes with metal ions, which can inhibit the activity of metalloenzymes. This inhibition can disrupt various cellular processes, leading to the compound’s biological effects. The butyl groups attached to the tin atom also play a role in modulating the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
- n-Butyltin tris(2-ethylhexanoate)
- n-Butyltin tris(acetate)
- n-Butyltin tris(benzoate)
Uniqueness
n-Butyltin tris(dibutyldithiocarbamate) is unique due to the presence of dibutyldithiocarbamate ligands, which provide enhanced stability and reactivity compared to other similar compounds. The dithiocarbamate ligands also contribute to the compound’s ability to form strong complexes with metal ions, making it valuable in various applications.
特性
CAS番号 |
73927-88-5 |
|---|---|
分子式 |
C31H63N3S6Sn |
分子量 |
789.0 g/mol |
IUPAC名 |
[butyl-bis(dibutylcarbamothioylsulfanyl)stannyl] N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/3C9H19NS2.C4H9.Sn/c3*1-3-5-7-10(9(11)12)8-6-4-2;1-3-4-2;/h3*3-8H2,1-2H3,(H,11,12);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChIキー |
MHUWNEDAGJMHEM-UHFFFAOYSA-K |
正規SMILES |
CCCCN(CCCC)C(=S)S[Sn](CCCC)(SC(=S)N(CCCC)CCCC)SC(=S)N(CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


